N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine
Description
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
3-[[2-(6-chloroindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-9-4-6-16(11(9)7-10)8-12(17)15-5-3-13(18)19/h1-2,4,6-7H,3,5,8H2,(H,15,17)(H,18,19) |
InChI Key |
YQNIQJWZTZPECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine typically involves the following steps:
Formation of 6-chloroindole: This can be achieved through the cyclization of ortho-substituted anilines or halobenzenes, followed by chlorination.
Acetylation: The 6-chloroindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Beta-Alanine: The acetylated 6-chloroindole is coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with 2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1)
Structural Differences :
- Indole Substitution: The target compound has a 6-chloro group, while PK03902E-1 features a 6-methyl substituent.
- Functional Group : The target compound’s acetyl-beta-alanine moiety contrasts with PK03902E-1’s acetic acid group. Beta-alanine derivatives are associated with pesticidal activity (e.g., benfuracarb) and cellular protection in hypoxic conditions, suggesting broader functional versatility compared to simple carboxylic acids .
The target compound’s bioactivity remains uncharacterized but may align with pesticidal or pharmacological roles due to structural motifs shared with benfuracarb and Mexidol-like antihypoxants .
Comparison with Beta-Alanine Derivatives in Pesticides
Benfuracarb (ethyl N-((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonylmethylamino-thio)-N-isopropyl-beta-alanine):
- Core Structure : Benfuracarb incorporates a benzofuranyl group instead of an indole ring. Benzofurans are common in agrochemicals due to their stability and insecticidal activity.
- Functional Group : Both compounds share a beta-alanine backbone, but benfuracarb includes a thiocarbamate group, enhancing its pesticidal efficacy through acetylcholinesterase inhibition . The target compound’s indole-acetyl group may offer alternative modes of action, such as receptor antagonism or oxidative stress modulation.
Diethatyl-ethyl (ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine):
- Substituents: Diethatyl-ethyl uses a diethylphenyl group and a chloroacetylated glycine moiety.
Pharmacological Potential: Comparison with Antihypoxic Agents
Mexidol (a succinate-bearing antihypoxant) and related amino acid derivatives (e.g., GABA, taurine) demonstrate protective effects against methemoglobinemia. Beta-alanine derivatives, including the target compound, may share this activity by mitigating oxidative stress or enhancing cellular energy metabolism . The acetyl group in the target compound could improve blood-brain barrier penetration compared to unmodified beta-alanine, though empirical validation is required.
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Electronic Effects of Indole Substituents
| Substituent | Electronic Effect | Potential Impact on Bioactivity |
|---|---|---|
| 6-Cl | Electron-withdrawing | Enhanced binding to nucleophilic targets (e.g., enzymes) |
| 6-Me | Electron-donating | Increased lipophilicity and membrane permeability |
Biological Activity
N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic compound that combines an indole moiety with beta-alanine, which may enhance its biological activity and interactions with various molecular targets. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an indole ring linked to a beta-alanine unit via an acetyl group. This structural configuration is significant as it influences the compound's chemical behavior and biological activities. The synthesis typically involves the coupling of the indole derivative with beta-alanine, utilizing various reagents to facilitate the formation of the amide bond. Methods such as automated synthesis equipment and continuous flow reactors are often employed to optimize yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction may interfere with cellular signaling pathways, leading to observed biological effects, including anti-inflammatory and potential anticancer activities.
Biological Activities
1. Anti-inflammatory Properties:
Indole derivatives, including this compound, are known for their anti-inflammatory potential. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.
2. Neurological Activity:
Some studies suggest that indole derivatives exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems .
3. Anticancer Potential:
Preliminary studies have explored the anticancer properties of this compound. The compound's ability to induce apoptosis in cancer cells has been noted, although further research is needed to establish its efficacy and safety in clinical settings.
Case Studies and Research Findings
A systematic review of beta-alanine supplementation highlights the ergogenic effects associated with its use in exercise performance. While this primarily pertains to beta-alanine itself rather than the chloro-substituted variant, it provides context for understanding the broader implications of amino acid derivatives in enhancing physical performance and muscle endurance .
Table 1: Summary of Biological Activities
| Activity Type | Description | Research Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation in animal models |
| Neurological | Potential neuroprotective effects | Modulation of neurotransmitter systems |
| Anticancer | Induction of apoptosis in cancer cells | Preliminary evidence; further studies required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
